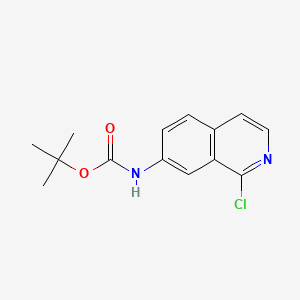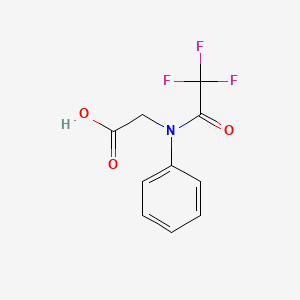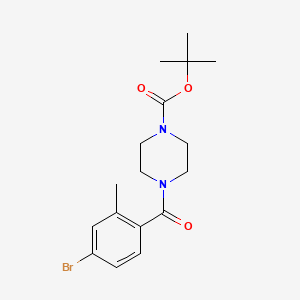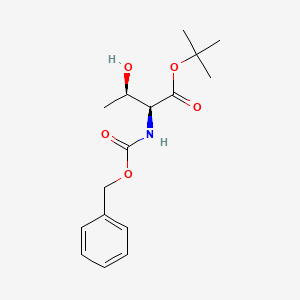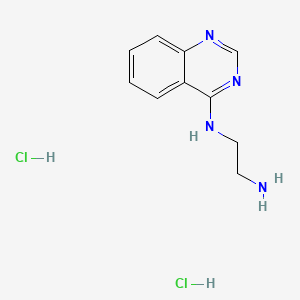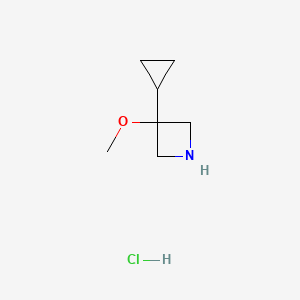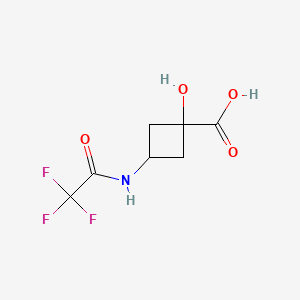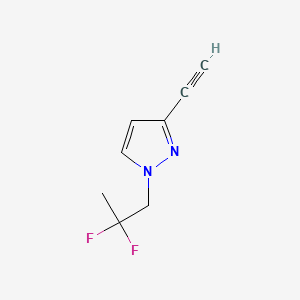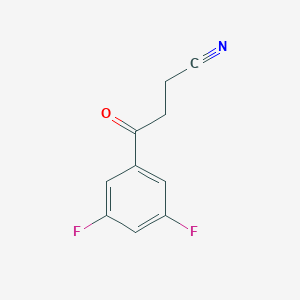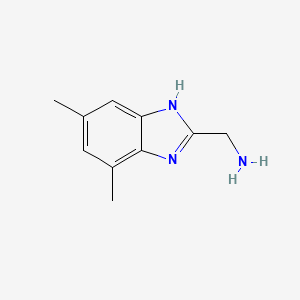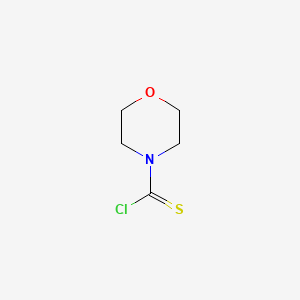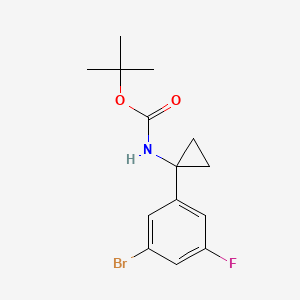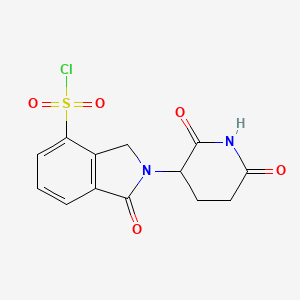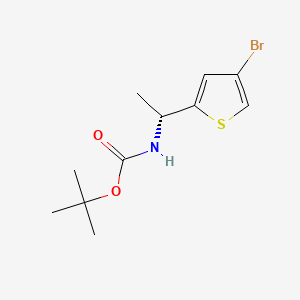
tert-Butyl (R)-(1-(4-bromothiophen-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromothiophene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction can be carried out using tert-butyl carbamate and 4-bromothiophene in the presence of a palladium catalyst, such as Pd(2)dba(3).CHCl(3), and a base like cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo coupling reactions, particularly palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.
Solvents: Common solvents include 1,4-dioxane and chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex carbamate compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including as a precursor for pharmacologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (4-bromobutyl)carbamate: Another brominated carbamate with different structural features.
Uniqueness
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Eigenschaften
Molekularformel |
C11H16BrNO2S |
|---|---|
Molekulargewicht |
306.22 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16BrNO2S/c1-7(9-5-8(12)6-16-9)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
CNGCJJWZDNUNRI-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CS1)Br)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1=CC(=CS1)Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


